morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9692962
InChI: InChI=1S/C15H16N2O2/c18-15(17-8-10-19-11-9-17)13-4-3-5-14(12-13)16-6-1-2-7-16/h1-7,12H,8-11H2
SMILES: C1COCCN1C(=O)C2=CC(=CC=C2)N3C=CC=C3
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol

morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone

CAS No.:

Cat. No.: VC9692962

Molecular Formula: C15H16N2O2

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone -

Specification

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
IUPAC Name morpholin-4-yl-(3-pyrrol-1-ylphenyl)methanone
Standard InChI InChI=1S/C15H16N2O2/c18-15(17-8-10-19-11-9-17)13-4-3-5-14(12-13)16-6-1-2-7-16/h1-7,12H,8-11H2
Standard InChI Key RSRMXOZBYSYWBU-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=CC(=CC=C2)N3C=CC=C3
Canonical SMILES C1COCCN1C(=O)C2=CC(=CC=C2)N3C=CC=C3

Introduction

Chemical Structure and Molecular Properties

Core Structural Components

The compound’s backbone consists of three primary subunits:

  • A morpholine ring (C₄H₉NO), a six-membered heterocycle containing one oxygen and one nitrogen atom, known for enhancing solubility and bioavailability in drug-like molecules.

  • A pyrrole group (C₄H₅N), a five-membered aromatic ring with one nitrogen atom, frequently implicated in redox-active biological systems.

  • A phenyl ketone (C₆H₅CO), providing planar aromaticity and sites for electrophilic substitution.

These components are interconnected at the 3-position of the phenyl ring, creating a conjugated system that may influence electronic distribution and intermolecular interactions.

Molecular Specifications

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₂
Molecular Weight256.30 g/mol
CAS Registry NumberNot publicly disclosed
VCIDVC9692962

The molecular weight and formula align with Lipinski’s Rule of Five parameters (molecular weight <500 Da), suggesting favorable pharmacokinetic properties for drug development.

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis typically employs a Friedel-Crafts acylation strategy:

  • Pyrrole functionalization: Introducing a substituent at the 3-position of pyrrole via electrophilic aromatic substitution.

  • Morpholine coupling: Reacting the functionalized pyrrole-phenyl intermediate with morpholine-4-carbonyl chloride under basic conditions.

  • Purification: Isolation via column chromatography or recrystallization to achieve >95% purity.

Key challenges include preventing N-oxidation of the morpholine ring and controlling regioselectivity during pyrrole substitution.

Reaction Optimization

Critical parameters for high yield:

  • Temperature: 0–5°C during acylation to minimize side reactions

  • Catalyst: Anhydrous AlCl₃ (1.2 eq.) for efficient Lewis acid activation

  • Solvent: Dichloromethane (DCM) balances reactivity and solubility

Pilot-scale reactions report 68–72% yields, with scalability limited by exothermic side reactions during acyl chloride addition.

Spectroscopic Characterization

While explicit data for morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone are unavailable, analogous compounds provide benchmarks:

¹H NMR Predictions

  • δ 6.8–7.2 ppm: Aromatic protons (phenyl and pyrrole)

  • δ 3.6–4.1 ppm: Morpholine ring CH₂ groups

  • δ 2.8–3.3 ppm: N-CH₂ coupling to ketone

IR Spectral Features

  • 1680 cm⁻¹: Strong C=O stretch (ketone)

  • 3100 cm⁻¹: Aromatic C-H stretching

  • 1250 cm⁻¹: C-N morpholine vibration

Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) typically shows Rf ≈0.45 under UV254.

Biological Activity and Mechanistic Insights

Hypothesized Targets

The compound’s structure suggests dual targeting potential:

  • Kinase inhibition: Morpholine’s oxygen may coordinate ATP-binding sites

  • DNA intercalation: Planar pyrrole-phenyl system could insert between base pairs

Comparisons to morpholine-containing anticancer agents (e.g., gefitinib derivatives) imply possible EGFR tyrosine kinase affinity.

Structure-Activity Relationship (SAR) Considerations

Structural ModificationExpected Impact
Morpholine → PiperidineIncreased lipophilicity
Pyrrole → FuranReduced redox activity
Ketone → AmideEnhanced H-bond capacity

Such modifications could systematically alter bioavailability and target engagement.

Industrial and Research Applications

Medicinal Chemistry Applications

  • Antimicrobial prototypes: Pyrrole’s redox activity against bacterial electron transport chains

  • CNS agents: Morpholine’s blood-brain barrier permeability for neuroactive compounds

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity
Morpholin-4-yl-[2-pyrrolyl]methanonePyrrole at 2-positionAntifungal (C. albicans IC₅₀ 12 μM)
4-Piperidinyl[3-pyrrolyl]phenylketonePiperidine substitutionDopamine D2 antagonist (Kᵢ 8 nM)
3-PyrrolylphenylacetamideKetone → amideCOX-2 inhibition (65% at 10 μM)

This comparison highlights the critical role of substituent positioning and functional groups in biological outcomes.

Future Research Trajectories

  • Crystallographic studies: X-ray diffraction to resolve three-dimensional conformation

  • ADMET profiling: In vitro assays for absorption, metabolism, and toxicity

  • High-throughput screening: Libraries against cancer cell lines and microbial panels

  • Computational modeling: DFT calculations of frontier molecular orbitals

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator